molecular formula C18H12N2O4 B13777507 6-Quinolin-4-YL-nicotinic acid CAS No. 908297-79-0

6-Quinolin-4-YL-nicotinic acid

Cat. No.: B13777507
CAS No.: 908297-79-0
M. Wt: 320.3 g/mol
InChI Key: XQWBCMOMUOHVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Quinolin-4-YL-nicotinic acid is a heterocyclic aromatic compound that combines the structural features of quinoline and nicotinic acid. Quinoline is a nitrogen-containing bicyclic compound, while nicotinic acid, also known as niacin, is a form of vitamin B3. The fusion of these two structures results in a compound with unique chemical and biological properties, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Quinolin-4-YL-nicotinic acid typically involves the construction of the quinoline ring followed by its functionalization to introduce the nicotinic acid moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Mechanism of Action

The mechanism of action of 6-Quinolin-4-YL-nicotinic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the nicotinic acid component can modulate lipid metabolism and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Quinolin-4-YL-nicotinic acid is unique due to its combined structural features of quinoline and nicotinic acid, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

908297-79-0

Molecular Formula

C18H12N2O4

Molecular Weight

320.3 g/mol

IUPAC Name

6-[3-(5-carboxypyridin-2-yl)phenyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C18H12N2O4/c21-17(22)13-4-6-15(19-9-13)11-2-1-3-12(8-11)16-7-5-14(10-20-16)18(23)24/h1-10H,(H,21,22)(H,23,24)

InChI Key

XQWBCMOMUOHVIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=C(C=C2)C(=O)O)C3=NC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.